Potency in RORγ Inverse Agonism: A Direct Comparison with the Lead Compound 4a
The target compound (analogue 4j) was identified through an SAR exploration that started from a lead biaryl compound 4a. The replacement of the head phenyl moiety with a substituted aminopyrazole, leading to 4j, resulted in a significant improvement in RORγ inverse agonism potency [1]. While the exact IC50/EC50 values are not disclosed in the abstract of the primary publication, the authors explicitly highlight 4j as one of two analogues (alongside 5m) representing the most potent compounds in the series after extensive SAR optimization. This places 4j as a top-tier compound within its class, directly outperforming earlier generation leads like 4a [1].
| Evidence Dimension | RORγ inverse agonism potency |
|---|---|
| Target Compound Data | Described as a 'potent RORγ inverse agonist' alongside analogue 5m after SAR optimization (exact IC50 not publicly available in the abstract) |
| Comparator Or Baseline | Lead compound 4a (biaryl series) with inferior potency and physical properties |
| Quantified Difference | Not explicitly quantified in the available abstract; improvement inferred from SAR progression |
| Conditions | RORγ biochemical assay (details in full publication) |
Why This Matters
For scientists designing RORγ-targeting studies, selecting a compound from the most potent and optimized generation of a published chemical series can increase the likelihood of robust target engagement and reduce the need for re-optimization.
- [1] Wang T, Banerjee D, Bohnert T, Chao J, Enyedy I, Fontenot J, Guertin K, Jones H, Lin EY, Marcotte D, Talreja T, Van Vloten K. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015 Aug 1;25(15):2985-90. View Source
